N-(4-Bromo-3-methylphenyl)aminosulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methyl-4-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-5-4-6(2-3-7(5)8)10-13(9,11)12/h2-4,10H,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUYKBEPHUEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Bromo 3 Methylphenyl Aminosulfonamide and Its Analogues
Direct Synthesis Approaches
Direct synthesis approaches offer an efficient means of constructing aryl N-aminosulfonamides from readily available starting materials, streamlining the synthetic process. researchgate.netrsc.orgalnoor.edu.iq
A prominent direct method is the hydrazinosulfonylation of aryl electrophiles, a three-component coupling reaction involving an aryl electrophile, a source of sulfur dioxide, and a hydrazine (B178648). rsc.org This strategy has emerged as a versatile and powerful approach for forming the crucial C–SO2–N linkage. rsc.org It is noted for its operational simplicity and use of accessible starting materials. alnoor.edu.iqrsc.orgalnoor.edu.iq
The first successful three-component coupling of aryl halides, hydrazines, and sulfur dioxide was reported in 2010. rsc.org This method allows for the direct synthesis of (hetero)aryl N-aminosulfonamides from (hetero)aryl iodides, hydrazines, and a sulfur dioxide surrogate, DABCO·(SO₂)₂, also known as DABSO. rsc.org The use of DABSO is particularly advantageous as it serves as a stable, solid source for the gaseous and challenging-to-handle sulfur dioxide. alnoor.edu.iq
The reaction has been shown to be effective for a variety of (hetero)aryl iodides and hydrazines, providing the desired N-aminosulfonamide products in yields ranging from moderate to excellent. rsc.org For instance, the reaction of various (hetero)aryl iodides with N-aminomorpholine•SO2 complex can produce the corresponding N-morpholino (hetero)arenesulfonamides in good to excellent yields (64% to 93%). alnoor.edu.iq
The proposed mechanism for the palladium-catalyzed hydrazinosulfonylation of aryl iodides involves a catalytic cycle. alnoor.edu.iq The process is believed to initiate with the oxidative addition of the Pd(0) catalyst to the aryl iodide, forming a Pd(II) species. alnoor.edu.iq This is followed by the insertion of sulfur dioxide into the palladium-carbon bond. alnoor.edu.iq Subsequently, a nucleophilic attack by the hydrazine on this intermediate occurs, which, after reductive elimination, yields the final aryl N-aminosulfonamide product and regenerates the Pd(0) catalyst for the next cycle. alnoor.edu.iq
In an alternative pathway involving aryldiazonium salts, the reaction is proposed to proceed through radical intermediates. The process begins with the formation of a hydrazine–SO₂ complex. researchgate.net An electrostatic interaction between this complex and an aryldiazonium cation leads to the formation of an aryl radical and SO₂. researchgate.net
The success of the direct hydrazinosulfonylation reaction is highly dependent on the chosen catalytic system and reaction conditions. researchgate.net For the palladium-catalyzed coupling of aryl iodides, a common system employs a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst in combination with a phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) (PᵗBu₃·HBF₄). rsc.org The reaction is typically carried out in the presence of a base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being frequently used. rsc.org
For electron-deficient aryl iodides, modifications to the conditions, such as using 1.1 equivalents of DABSO without additional DABCO, have proven to be more efficient. alnoor.edu.iq The scope of the reaction has also been extended to arylboronic acids, which can be coupled with sulfur dioxide and hydrazines using a Pd(OAc)₂ catalyst. rsc.org
| Catalyst / Ligand | SO₂ Source | Base | Substrate | Yield |
| Pd(OAc)₂ / PᵗBu₃·HBF₄ | DABSO | DABCO | (Hetero)aryl Iodides | Modest to Excellent rsc.org |
| Pd(OAc)₂ | K₂S₂O₅ | TBAB | Aryl Iodides | Good to Excellent researchgate.net |
| Pd(OAc)₂ | DABSO | - | Arylboronic Acids | - rsc.org |
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex heterocyclic structures from simple precursors.
A method for the synthesis of N-sulfonyl 5-alkylthiopyrazoles has been developed through the reaction of ketene (B1206846) dithioacetals and sulfonyl hydrazines. researchgate.net This process is promoted by p-toluenesulfonic acid (p-TSA) under mild heating in an air atmosphere. researchgate.net A related approach utilizes molecular iodine as a catalyst for the tandem C(sp²)−H sulfonylation and pyrazole (B372694) annulation of N,N-dimethyl enaminones and sulfonyl hydrazides. researchgate.net This transition-metal-free method provides a practical route to novel pyrazoles that bear a sulfonyl side chain. researchgate.net
The plausible mechanism for these reactions involves the formation of key intermediates that lead to the construction of the pyrazole ring system. researchgate.net These methods are characterized by their simple reaction conditions and the ability to generate highly diverse functionalized products. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product |
| Ketene Dithioacetals | Sulfonyl Hydrazides | p-Toluenesulfonic acid | N-Sulfonyl 5-Alkylthiopyrazoles researchgate.net |
| N,N-Dimethyl Enaminones | Sulfonyl Hydrazides | Molecular Iodine / TBHP / NaHCO₃ | 4-Sulfonyl Pyrazoles researchgate.net |
Alternative Synthetic Routes to N-Aminosulfonamides
While traditional methods for synthesizing sulfonamides are widely used, alternative routes have been developed to overcome certain limitations and expand the scope of accessible structures. These alternatives often provide milder reaction conditions, improved functional group tolerance, and access to a broader range of derivatives.
N-aminosulfonamides can serve as versatile intermediates that can be converted to other sulfonamide derivatives. One such transformation involves the reaction of N-aminosulfonamides with various reagents to modify or replace the amino group. For instance, synthetic protocols have been developed to convert p-tolylsulfonamide intermediates into N,N-diethylamido-s-sulfonamides. This conversion typically involves reaction with diethylamine (B46881) under specific conditions to achieve the desired amidation. researchgate.net
The most common method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride. researchgate.net However, this approach is not without its challenges. The synthesis of the requisite sulfonyl chlorides can be problematic. nih.gov Traditional methods for preparing aryl sulfonyl chlorides often rely on harsh conditions, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds. nih.gov These methods can suffer from a lack of regioselectivity and limited functional group compatibility due to the strongly acidic or oxidizing conditions. nih.govmit.edu Furthermore, the stability of sulfonyl chlorides can be an issue, as they are susceptible to hydrolysis and can undergo reductive failure of the S(VI)-Cl bond. nih.govacs.org These limitations can restrict the synthesis of complex or sensitive sulfonamide-containing molecules. nih.gov
Azodicarboxylate-based protocols, such as the Mitsunobu reaction, can be employed for the synthesis of certain sulfonamide derivatives. However, these methods can present their own set of challenges. The reaction often requires careful control of conditions and can be sensitive to the steric and electronic properties of the substrates. Purification of the final product from reaction byproducts, such as the reduced azodicarboxylate, can also be difficult.
Derivatization Strategies and Analogues Synthesis
The synthesis of analogues of N-(4-bromo-3-methylphenyl)aminosulfonamide often involves derivatization of a core structure. This allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents onto the aromatic rings.
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. researchgate.net In the context of sulfonamide synthesis, this reaction can be used to introduce new aryl or heteroaryl groups onto a pre-existing sulfonamide scaffold. For example, iodo-substituted sulfonamides can be coupled with various boronic acids in the presence of a palladium catalyst to afford a range of biaryl sulfonamides. researchgate.net This strategy has been successfully applied to the synthesis of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, demonstrating its utility in generating diverse analogues. mdpi.com The reaction generally exhibits good functional group tolerance, allowing for the coupling of substrates with a variety of substituents. nih.gov
The design and synthesis of substituted aryl sulfonamide derivatives are driven by the desire to modulate their physicochemical and biological properties. researchgate.netrsc.org A common synthetic approach involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride. For instance, the synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is achieved by reacting 4-Chloropyridine-3-sulfonamide hydrochloride with 3-Methylaniline. chemicalbook.com The choice of substituents on both the aniline and the sulfonyl chloride can be varied to produce a library of compounds with diverse properties. The development of novel synthetic methods, such as environmentally friendly hydrazinosulfonylation, aims to improve the efficiency and sustainability of these syntheses. researchgate.net
Incorporation of Distinct Structural Moieties (e.g., Piperidinylaminomethyl, Diazepanylmethyl)
The introduction of aminoalkyl groups, such as piperidinylaminomethyl and diazepanylmethyl, onto a parent molecule can be effectively achieved through the Mannich reaction. This classical three-component condensation reaction involves an active hydrogen-containing substrate, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of this compound, the hydrogen atom on the sulfonamide nitrogen is sufficiently acidic to participate in this reaction.
The general mechanism for the aminomethylation of this compound involves the initial reaction between the amine (piperidine or a diazepine) and formaldehyde (B43269) to form an Eschenmoser-like salt or a reactive iminium ion. This electrophilic species is then attacked by the nucleophilic nitrogen of the sulfonamide, resulting in the formation of the N-aminomethylated product.
While specific literature detailing the Mannich reaction on this compound is not abundant, the principles of this reaction are well-established for a wide range of sulfonamides. The reaction conditions typically involve stirring the three components in a suitable solvent, such as ethanol (B145695) or dioxane, often at room temperature or with gentle heating.
Table 1: Hypothetical Aminomethylation of this compound
| Amine | Aldehyde | Product |
| Piperidine | Formaldehyde | N-((4-Bromo-3-methylphenyl)sulfamoyl)methylpiperidine |
| Diazepane | Formaldehyde | N-((4-Bromo-3-methylphenyl)sulfamoyl)methyldiazepane |
This table presents the expected products from the Mannich reaction based on established chemical principles.
Synthesis of Triflamide-Containing Analogues
The synthesis of triflamide (trifluoromethanesulfonamide) analogues of this compound involves the reaction of the corresponding aniline, 4-bromo-3-methylaniline (B1294692), with a trifluoromethanesulfonylating agent. A common and effective reagent for this transformation is trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) or trifluoromethanesulfonyl chloride (TfCl).
The reaction proceeds via the nucleophilic attack of the amino group of 4-bromo-3-methylaniline on the highly electrophilic sulfur atom of the trifluoromethanesulfonylating agent. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the strong acid (triflic acid or hydrochloric acid) generated during the reaction. The choice of solvent is usually an aprotic one, like dichloromethane (B109758) or tetrahydrofuran, to avoid any unwanted side reactions.
The resulting N-(4-bromo-3-methylphenyl)trifluoromethanesulfonamide is a stable compound, and this synthetic approach is generally high-yielding. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the N-H proton in the resulting triflamide compared to the parent sulfonamide.
Table 2: Synthesis of N-(4-Bromo-3-methylphenyl)trifluoromethanesulfonamide
| Starting Material | Reagent | Base | Product |
| 4-Bromo-3-methylaniline | Trifluoromethanesulfonic anhydride | Pyridine | N-(4-Bromo-3-methylphenyl)trifluoromethanesulfonamide |
| 4-Bromo-3-methylaniline | Trifluoromethanesulfonyl chloride | Triethylamine | N-(4-Bromo-3-methylphenyl)trifluoromethanesulfonamide |
This table outlines common reagents and bases used for the synthesis of the target triflamide.
Advanced Computational Chemistry and Molecular Modeling Studies
In Silico Design and Screening of N-(4-Bromo-3-methylphenyl)aminosulfonamide Derivatives
The design of novel derivatives of this compound with enhanced biological activity is greatly facilitated by a variety of in silico screening and design methodologies. These methods enable the rapid assessment of large virtual libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing.
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound derivatives would typically be developed based on a set of known active compounds.
The process involves identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for biological activity. For instance, a five-point pharmacophore hypothesis might be generated, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring researchgate.net. The validity of such a model is assessed statistically through correlation with the biological activities of a training set of molecules and by predicting the activity of a separate test set of compounds nih.gov. A statistically robust model, characterized by a high correlation coefficient (R²) and predictive correlation coefficient (q²), can then be used as a 3D query for screening large compound databases to identify novel molecules with the desired activity profile researchgate.netchemijournal.com.
Table 1: Illustrative Pharmacophore Model Features for this compound Derivatives
| Feature Type | Location on Scaffold | Role in Binding |
| Hydrogen Bond Acceptor | Sulfonamide Oxygen Atoms | Interaction with donor groups in the active site |
| Hydrogen Bond Donor | Sulfonamide NH Group | Interaction with acceptor groups in the active site |
| Aromatic Ring | Bromo-methylphenyl Moiety | π-π stacking or hydrophobic interactions |
| Hydrophobic Feature | Methyl Group | Occupying a hydrophobic pocket in the target |
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide a quantitative correlation between the biological activity of a series of compounds and their 3D molecular properties. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build these models.
For a series of this compound derivatives, a 3D-QSAR study would involve aligning the molecules and calculating their steric and electrostatic fields (in CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). These fields are then correlated with the observed biological activities using partial least squares (PLS) regression. The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA model for a set of benzenesulfonamide (B165840) derivatives acting as 12-Lipoxygenase inhibitors yielded a high correlation coefficient (r² = 0.983) and cross-validated coefficient (q² = 0.708), indicating a robust and predictive model benthamdirect.comresearchgate.net. Such models can guide the rational design of new derivatives with improved potency tandfonline.com.
Table 2: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model of this compound Derivatives
| Parameter | CoMFA | CoMSIA |
| q² (Cross-validated correlation coefficient) | 0.715 | 0.740 |
| r² (Non-cross-validated correlation coefficient) | 0.985 | 0.982 |
| F value | 165.4 | 133.7 |
| Standard Error of Estimate (SEE) | 0.088 | 0.093 |
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.
In the context of this compound, a validated pharmacophore model or a 3D-QSAR model can be used for ligand-based virtual screening of extensive compound databases. This process filters for molecules that match the key chemical features required for activity. Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. It involves docking a library of compounds into the active site of the protein and scoring their potential binding affinity. Both approaches have been successfully used to identify novel sulfonamide-based inhibitors for various targets, such as carbonic anhydrase utrgv.edunih.gov. The top-scoring hits from virtual screening are then selected for experimental validation, significantly accelerating the discovery of new lead compounds acs.org.
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands to their protein targets at a molecular level.
Molecular docking simulations can predict how this compound and its derivatives bind within the active site of a target protein. The process involves generating a multitude of possible binding poses and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is then proposed as the most likely binding mode.
Studies on various sulfonamide derivatives have demonstrated that these compounds often exhibit favorable binding affinities towards their targets. For instance, novel N,N-dimethylbenzenesulfonamide derivatives showed higher binding affinities (ranging from -6.8 to -8.2 kcal/mol) to carbonic anhydrase IX than the standard drug acetazolamide (B1664987) (-5.25 kcal/mol) nih.gov. The binding mode analysis reveals the key amino acid residues involved in the interaction, providing a structural basis for the observed activity.
Table 3: Illustrative Predicted Binding Affinities of this compound Derivatives with a Hypothetical Target Protein
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent Compound | -7.5 | Tyr225, His94, Thr199 |
| 3-chloro derivative | -8.1 | Tyr225, His94, Val121, Thr199 |
| 3-methoxy derivative | -7.8 | Tyr225, His94, Leu198, Thr199 |
| 3-cyano derivative | -8.3 | Tyr225, His94, Gln92, Thr199 |
A detailed analysis of the docked poses allows for the characterization of the specific molecular interactions between the ligand and the enzyme's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For sulfonamide-based inhibitors, the sulfonamide group often plays a critical role in binding. The oxygen atoms can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. The aryl ring, in this case, the 4-bromo-3-methylphenyl group, typically engages in hydrophobic or π-π stacking interactions with aromatic residues in the active site. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Understanding these interactions is crucial for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity for the target enzyme nih.gov. For example, in the case of benzenesulfonamide derivatives inhibiting hepatitis B virus capsid assembly, molecular docking helped to elucidate the binding mode and understand the structure-activity relationship revealed by CoMFA and CoMSIA models tandfonline.com.
Advanced Computational Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
An extensive search of publicly available scientific literature and chemical databases has revealed a significant gap in the computational analysis of the chemical compound This compound . Despite the growing importance of computational chemistry in characterizing novel molecules, detailed studies concerning this specific sulfonamide derivative are not presently available.
Consequently, it is not possible to provide specific data on its quantum chemical properties or predicted pharmacokinetic profile. Methodologies such as Density Functional Theory (DFT), which are instrumental in understanding the electronic structure of molecules, have not been applied to this compound in any published research found. This includes critical analyses like Frontier Molecular Orbital (HOMO/LUMO) analysis, which helps in predicting chemical reactivity and electronic transitions, and Molecular Electrostatic Potential (MEP) mapping, used to identify sites for intermolecular interactions.
Furthermore, the theoretical prediction of reactivity descriptors—such as hardness, softness, and electrophilicity index—which are derived from quantum chemical calculations, has not been documented for this compound. Similarly, there is no available data from theoretical predictions of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for assessing the pharmacokinetic profile of a compound.
While the techniques for these computational studies are well-established and routinely applied to other novel compounds, the specific application to this compound has yet to be reported in the accessible scientific domain. Therefore, the detailed sections on its electronic structure, molecular orbitals, electrostatic potential, reactivity, and predicted pharmacokinetics cannot be populated with factual, scientifically-vetted information at this time.
This highlights a current void in the chemical literature and points to an opportunity for future research to characterize the computational and theoretical properties of this compound.
Mechanistic Studies of Biological Activity in Vitro
Enzyme Inhibition Studies
The aminosulfonamide structure is a key pharmacophore that imparts inhibitory activity against various enzymes. The following sections detail the in vitro inhibitory profile of N-(4-Bromo-3-methylphenyl)aminosulfonamide and related structures against specific enzyme and receptor targets.
Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov These enzymes play a critical role in physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The primary sulfonamide group (SO₂NH₂) is the key zinc-binding function that anchors inhibitors to the enzyme's active site. The N-(4-Bromo-3-methylphenyl) substituent pattern on the aminosulfonamide core is crucial for modulating inhibitory potency and selectivity against different CA isoforms, such as the cytosolic human isoforms hCA I and hCA II.
While specific inhibition constants for this compound are not detailed in the reviewed literature, studies on structurally analogous compounds provide insight into its potential inhibitory profile. For instance, research on related benzimidazole-1,3,4-oxadiazole derivatives has identified potent inhibitors of hCA I and hCA II, with IC₅₀ values in the low micromolar range. researchgate.net The substitution pattern on the phenyl ring directly influences the binding affinity. The table below presents data for related sulfonamide compounds, illustrating the range of inhibitory activities observed for this class against hCA I and hCA II.
| Compound | Target Isoform | Kᵢ (nM) | IC₅₀ (µM) |
|---|---|---|---|
| Compound 4a (Benzimidazole-oxadiazole derivative) | hCA I | - | 1.322 |
| Compound 4d (Benzimidazole-oxadiazole derivative) | hCA I | - | 1.989 |
| Acetazolamide (B1664987) (Standard Inhibitor) | hCA I | 250 | 2.26 |
| Acetazolamide (Standard Inhibitor) | hCA II | 12.5 | - |
| Quercetin Derivative (QD) | hCA II | 3420 | 5.13 |
In vitro enzymatic assays reveal that sulfonamide-based inhibitors typically act via a competitive inhibition mechanism. researchgate.net The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion located at the bottom of the enzyme's active site cleft. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby halting the enzyme's function. The aryl portion of the molecule, in this case, the 4-bromo-3-methylphenyl group, extends from the active site and can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the cleft. These secondary interactions are critical for determining the inhibitor's potency and isoform selectivity.
Alkaline phosphatases (APs) are a group of metalloenzymes that hydrolyze phosphate (B84403) monoesters at alkaline pH. researchgate.net They are involved in various physiological processes, and their inhibition is an area of therapeutic interest. researchgate.net Research into pyrazine (B50134) carboxamides derived from a similar chemical scaffold has demonstrated potent alkaline phosphatase inhibitory activity. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally related to the subject compound, identified highly active inhibitors. One such derivative, compound 5d , exhibited an IC₅₀ value of 1.469 ± 0.02 µM, indicating significant inhibitory potential against this enzyme class. researchgate.net This suggests that the N-(4-bromo-3-methylphenyl) fragment contributes favorably to binding within the active site of alkaline phosphatase.
The N-arylsulfonamide scaffold is a recognized structural motif in the design of antagonists for the 5-HT₆ serotonin (B10506) receptor, a G-protein coupled receptor primarily expressed in the central nervous system. nih.govnih.gov While the specific antagonism of this compound has not been explicitly detailed, related N-aryl benzenesulfonamides have been extensively investigated as 5-HT₆ receptor antagonists. nih.gov The mechanism of antagonism involves the molecule binding to the receptor, often through a combination of hydrogen bonding from the sulfonamide group and hydrophobic interactions from the aryl rings, thereby preventing the binding of the endogenous ligand, serotonin. This blockade of the receptor prevents its activation and downstream signaling. nih.gov The arylsulfonyl group is often considered a critical feature for binding and antagonist action in this class of compounds. nih.gov
In Vitro Antimicrobial Activities
Antibacterial Activity Against Specific Pathogens (e.g., XDR S. typhi)
While direct studies on the antibacterial activity of this compound against extensively drug-resistant (XDR) Salmonella typhi are not present in the reviewed literature, research on a structurally related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, provides valuable insights. This related compound demonstrated antibacterial activity against clinically isolated XDR S. typhi. mdpi.com The study highlights the potential of the 4-bromo-3-methylphenyl moiety in conferring antibacterial properties.
The antibacterial efficacy of derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was evaluated, with one derivative in particular showing the strongest activity, with a minimum inhibitory concentration (MIC) of 6.25 µg/mL against XDR S. typhi. mdpi.com
Table 1: Antibacterial Activity of a Structurally Related Compound and its Derivatives against XDR S. typhi
| Compound | MIC (µg/mL) |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | 6.25 |
Data pertains to a structurally related compound, not this compound.
Broad-Spectrum Antibacterial Potential of Sulfonamide Derivatives
Sulfonamide derivatives have a long-standing history as broad-spectrum antibacterial agents. nih.gov They exert their effect by acting as competitive antagonists of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides disrupt the folic acid pathway, leading to the cessation of bacterial growth and replication. nih.gov
The antibacterial spectrum of sulfonamides typically includes a wide range of Gram-positive and Gram-negative bacteria. However, the emergence of resistance has limited their clinical use in some cases. The effectiveness of any given sulfonamide derivative is dependent on its specific chemical structure and the susceptibility of the target pathogen. nih.gov
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
Correlation of Structural Modifications with Biological Response
Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. However, general SAR principles for the broader class of sulfonamide derivatives can be discussed.
Furthermore, modifications to the sulfonamide group itself can lead to substantial changes in activity. For instance, N-alkylation or N-acylation of the sulfonamide can alter its binding mode and potency. nih.gov The synergistic or antagonistic effect of different structural modifications is a key area of investigation in the development of novel sulfonamide-based therapeutic agents. nih.gov
Despite a comprehensive search of available scientific literature, no specific mechanistic studies or detailed structure-activity relationship (SAR) data for the compound this compound were found. Research detailing the in vitro biological activity of this specific molecule, which is essential for elucidating its key pharmacophoric elements, does not appear to be publicly available.
Pharmacophore elucidation is fundamentally dependent on experimental data from a series of structurally related compounds that have been tested for a specific biological activity. This process involves identifying the essential structural features (such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) and their spatial arrangement that are critical for the molecule's interaction with a biological target.
Without such foundational research on this compound and its analogues, it is not possible to construct a scientifically accurate and detailed analysis of its key pharmacophoric elements as requested in the outline. The generation of meaningful data tables and a thorough discussion of its mechanistic activity is contingent on the existence of primary research that investigates these properties.
Therefore, the section on "Elucidation of Key Pharmacophoric Elements" cannot be completed at this time due to the absence of the necessary scientific data for this specific compound.
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how they are coupled to neighboring protons. For N-(4-Bromo-3-methylphenyl)aminosulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons of the sulfonamide moiety.
The aromatic region would display signals for the three protons on the substituted phenyl ring. Based on the substitution pattern (bromo at position 4, methyl at position 3, and the aminosulfonamide group at position 1), complex splitting patterns (doublets and doublet of doublets) would be anticipated due to spin-spin coupling between adjacent protons. The methyl group (CH₃) would typically appear as a singlet in the upfield region of the spectrum. The protons of the sulfonamide group (NH and NH₂) are expected to appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration. In studies of structurally similar benzenesulfonamides, the N-H proton signal is often observed as a singlet.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | m (multiplet) |
| NH (Ar-NH) | Variable, broad | s (singlet) |
| NH₂ (SO₂NH₂) | Variable, broad | s (singlet) |
| CH₃ | ~2.3 | s (singlet) |
Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the methyl carbon.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C-Br) would be shifted to a lower field, while the carbons attached to the nitrogen and methyl groups would also have characteristic shifts. The methyl carbon would appear at a high field (low ppm value). In related N-(substituted phenyl)-benzenesulphonamides, aromatic carbon signals are typically observed in the 110-145 ppm range. For instance, in the related compound N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the carbon atoms of the bromophenyl ring resonate at specific frequencies that confirm the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH | 140 - 145 |
| Aromatic C-Br | 115 - 120 |
| Aromatic C-CH₃ | 135 - 140 |
| Aromatic C-H | 120 - 135 |
| CH₃ | 15 - 25 |
Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₇H₉BrN₂O₂S), the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine; since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion would appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Analysis of the fragmentation patterns of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, often reveals characteristic losses of small molecules or functional groups that help to piece together the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. Studies on a wide range of benzenesulfonamides show that the N-H stretching vibrations typically appear in the range of 3200-3300 cm⁻¹. The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, generally found between 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Other expected bands would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations.
Table 3: Typical IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretch | 3200 - 3300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl) | Stretch | 2850 - 2960 |
| S=O (Sulfonamide) | Asymmetric Stretch | 1310 - 1380 |
| S=O (Sulfonamide) | Symmetric Stretch | 1150 - 1180 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1170 - 1300 |
Note: Ranges are based on data for the benzenesulfonamide (B165840) class of compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₇H₉BrN₂O₂S by matching the experimentally measured exact mass with the theoretically calculated mass. This confirmation is a critical step in the definitive identification of a newly synthesized compound.
X-ray Diffraction (XRD) for Single-Crystal Structure Analysis
For a compound like this compound, an XRD analysis would be expected to show a distorted tetrahedral geometry around the sulfur atom, a common feature in sulfonamides. The analysis would also detail the planarity of the phenyl ring and the conformation of the aminosulfonamide side chain. Crucially, XRD can identify intermolecular hydrogen bonds, for example, between the N-H protons of the sulfonamide group and the oxygen atoms of a neighboring molecule, which dictate the supramolecular architecture in the solid state. Such analyses provide fundamental insights into the solid-state properties of the material.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-bromophenyl)-4-methoxybenzenesulfonamide |
| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide |
Chromatographic Methods for Purification and Analysis
The purification and analysis of this compound, as with many synthetic organic compounds, relies heavily on chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures and for verifying its purity. While specific, detailed chromatographic data for this compound is not extensively published in publicly available literature, the general principles of chromatography for sulfonamide-containing compounds can be applied. The primary methods utilized would be column chromatography for purification and thin-layer chromatography (TLC) alongside high-performance liquid chromatography (HPLC) for analysis and purity assessment.
Column Chromatography
Column chromatography is a preparative technique used to separate and purify this compound from byproducts and unreacted starting materials after its synthesis. The process involves a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, an organic solvent or a mixture of solvents, which flows through the column.
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly. For a compound like this compound, which possesses polar functional groups (the sulfonamide and the amino group), a moderately polar mobile phase is generally required to achieve effective elution from a silica gel column.
A typical solvent system for the column chromatography of structurally similar aromatic sulfonamides would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). The ratio of these solvents is optimized to achieve the best separation, often guided by preliminary analysis using thin-layer chromatography.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient or isocratic mixture |
| Elution Monitoring | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a crucial analytical tool for monitoring the progress of the synthesis of this compound and for the preliminary assessment of its purity. It is also used to determine the optimal solvent system for column chromatography.
In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, usually silica gel. The plate is then placed in a developing chamber with a small amount of a solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample travel up the plate at different rates depending on their polarity and affinity for the stationary phase.
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. For this compound, the Rf value would be determined by the polarity of the mobile phase. A more polar mobile phase would result in a higher Rf value. Visualization of the spots on the TLC plate is typically achieved under UV light, as aromatic compounds like this one are often UV-active.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Silica gel coated aluminum or glass plates (with fluorescent indicator) |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., 7:3 or 1:1 v/v) |
| Visualization | UV lamp (254 nm) |
| Calculated Parameter | Retention Factor (Rf) |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a powerful analytical technique used for the final purity assessment of this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities.
Reversed-phase HPLC is the most common mode used for the analysis of sulfonamide compounds. In this technique, the stationary phase is non-polar (e.g., a C18-modified silica gel column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their hydrophobicity. More hydrophobic compounds will have a stronger interaction with the non-polar stationary phase and will therefore have a longer retention time. The elution of the compound is monitored by a detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic mixture |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
| Measured Parameter | Retention Time (Rt) |
Q & A
Q. Advanced
- Structure-Activity Relationship (SAR) : Systematic substitution of the bromine or methyl groups with electron-withdrawing/donating moieties (e.g., methoxy, trifluoromethyl) to enhance receptor binding .
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods .
- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to prioritize synthetic targets .
What are the critical considerations for handling this compound in laboratory settings?
Q. Advanced
- Toxicity : Brominated compounds may exhibit neurotoxic or mutagenic effects. Use fume hoods and PPE (gloves, lab coats) .
- Waste disposal : Neutralize sulfonamide residues with activated charcoal or alkaline hydrolysis before disposal .
How can computational tools assist in retrosynthesis planning for derivatives of this compound?
Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible pathways. For example:
- Retrosynthesis : Prioritize routes with high atom economy, leveraging Suzuki couplings for aryl-bromine functionalization .
- Reaction condition prediction : Machine learning models suggest optimal catalysts (e.g., Pd(PPh)) and solvents (THF/toluene) .
What experimental designs are used to study the compound’s interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to receptors like serotonin transporters .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
- In vivo models : Zebrafish or murine assays evaluate pharmacokinetics (e.g., bioavailability, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
